(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-18-8-4-5-9-19(18)21-22-20/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDMOZOSMESIK-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound features a tetrahydrocinnoline core substituted with a piperazine moiety that is further functionalized with a styrylsulfonyl group. This unique structure is believed to contribute to its biological efficacy.
Anticancer Activity
In Vitro Studies:
Research has shown that compounds similar to this compound exhibit notable anticancer properties. In a study evaluating various tetrahydroquinoline derivatives, certain compounds demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, derivatives with sulfonamide moieties showed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's IC50 of 37.5 µg/mL .
Mechanism of Action:
The proposed mechanism involves destabilization of microtubules leading to apoptosis in cancer cells. The activation of caspases and tubulin depolymerization has been documented as part of the apoptotic pathway induced by these compounds .
Case Studies and Clinical Relevance
Case Study Analysis:
A case study involving the synthesis and evaluation of styrylsulfonamide derivatives highlighted their anticancer properties through structure-activity relationship (SAR) studies. The presence of specific substituents on the styryl group was crucial for enhancing cytotoxicity . These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.
Data Summary
Comparison with Similar Compounds
Key Observations :
- BF37537’s tetrahydrocinnoline core is distinct from BF37538’s dihydropyrazinone, suggesting divergent biological targets. The former’s sulfonyl group may confer stability and enhance binding to enzymes (e.g., kinases), whereas BF37538’s thioether could participate in redox or alkylation reactions .
Pharmacological Assessment
and provide frameworks for evaluating pharmacological activity. For example:
- Analgesic and Anti-inflammatory Potential: demonstrates that structurally dissimilar compounds (e.g.,沉香醇提物) can exhibit comparable efficacy in analgesic assays (e.g., hot-plate and writhing tests) .
- Dose-Effect Relationships : ’s graphical method for determining median effective dose (ED₅₀) and slope parameters could be applied to BF37537 to quantify potency relative to analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, and how can reaction yields be optimized?
- Methodology : The compound’s core structure suggests a multi-step synthesis involving piperazine sulfonylation and tetrahydrocinnoline functionalization. Key steps include:
- Sulfonylation : Reacting styryl sulfonyl chloride with piperazine derivatives under inert conditions (e.g., nitrogen atmosphere) to form the styrylsulfonyl-piperazine intermediate.
- Cyclization : Coupling the intermediate with tetrahydrocinnoline precursors via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
- Yield Optimization : Monitor reaction progress via LC-MS and adjust stoichiometry (1:1.2 molar ratio for sulfonylation) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?
- Methodology : Combine spectroscopic and crystallographic methods:
- NMR : Use ¹H and ¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl group signals (δ 7.2–7.8 ppm for styryl protons) .
- X-ray Crystallography : Resolve the (E)-configuration of the styryl group and piperazine-tetrahydrocinnoline linkage. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H]⁺ expected at ~450–500 Da) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor modulation?
- Methodology : Focus on receptor-binding assays and molecular docking:
- Receptor Profiling : Test affinity for H1 and 5-HT2A receptors (implicated in sleep disorders) using radioligand displacement assays (e.g., ³H-mepyramine for H1) .
- SAR Modifications : Synthesize analogs with substituent variations (e.g., halogenation of the styryl group or piperazine N-alkylation) and compare IC₅₀ values. For example, fluorination at the styryl para-position may enhance 5-HT2A binding .
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., 5-HT2A transmembrane domain). Prioritize hydrophobic contacts with Phe340 and hydrogen bonds with Ser239 .
Q. How can contradictory data on the compound’s pharmacokinetic stability be resolved?
- Methodology : Address discrepancies via controlled in vitro/in vivo studies:
- Metabolic Stability : Use liver microsomes (human or rodent) to assess CYP450-mediated degradation. Add NADPH cofactors and monitor parent compound depletion via LC-MS/MS .
- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to improve bioavailability if instability arises from poor aqueous solubility .
- Species Variability : Compare half-life in mouse vs. rat plasma to identify species-specific metabolic pathways (e.g., esterase activity differences) .
Q. What computational methods are suitable for predicting the compound’s off-target effects?
- Methodology : Implement multi-target profiling and machine learning:
- PharmaGIST : Align the compound’s pharmacophore with databases like ChEMBL to predict off-target binding (e.g., adrenergic or dopamine receptors) .
- Deep Learning Models : Train neural networks on Tox21 datasets to forecast hepatotoxicity or cardiotoxicity risks based on structural fingerprints (e.g., RDKit descriptors) .
- Validation : Confirm predictions using in vitro panels (e.g., Eurofins SafetyScreen44) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
